Cas no 17614-74-3 (4-methyl-2-nitrophenyl isothiocyanate)
4-methyl-2-nitrophenyl isothiocyanate Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-2-nitrophenyl isothiocyanate
- 2-[(4-Fluorophenyl)sulfonyl]-N-hydroxyethanimidamide
- 1-isothiocyanato-4-methyl-2-nitrobenzene
- 4-Methyl-2-nitrophenyl isothiocyate
- 4-METHYL-2-NITROPHENYL ISOTHIOCYANATE 97%
- A812151
- AKOS003345459
- FT-0619013
- 4-METHYL-2-NITROPHENylisoTHIOCYANATE
- 17614-74-3
- 4-Methy-2-Nitrophenyl isothiocyanate
- GEO-01898
- SY328111
- SCHEMBL1457428
- W-200172
- DTXSID30170088
- Benzene,1-isothiocyanato-4-methyl-2-nitro-
- VS-06213
- 1-Isothiocyanato-4-methyl-2-nitrobenzene #
- MFCD00041248
- STK448968
- ALBB-003137
- DTXCID1092579
- BBL017491
- DB-044251
-
- MDL: MFCD00041248
- Inchi: 1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)8(4-6)10(11)12/h2-4H,1H3
- InChI Key: CUQUTWSUXWDJKF-UHFFFAOYSA-N
- SMILES: S=C=NC1C=CC(C)=CC=1[N+](=O)[O-]
- BRN: 2969500
Computed Properties
- Exact Mass: 194.01500
- Monoisotopic Mass: 194.014998
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 90.3
Experimental Properties
- Color/Form: Uncertain
- Density: 1.28
- Melting Point: 61-65 °C(lit.)
- Boiling Point: 347.3°Cat760mmHg
- Flash Point: 163.8°C
- Refractive Index: 1.616
- PSA: 90.27000
- LogP: 3.16070
- Sensitiveness: Moisture Sensitive
- Solubility: Uncertain
4-methyl-2-nitrophenyl isothiocyanate Security Information
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S27-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- Packing Group:III
- Hazard Level:6.1
4-methyl-2-nitrophenyl isothiocyanate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-methyl-2-nitrophenyl isothiocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-NM383-200mg |
4-Methyl-2-nitrophenyl isothiocyanate |
17614-74-3 | 95% | 200mg |
¥177.0 | 2022-02-28 | |
| Fluorochem | 009540-1g |
4-Methyl-2-nitrophenyl isothiocyanate |
17614-74-3 | 1g |
£25.00 | 2022-03-01 | ||
| Fluorochem | 009540-5g |
4-Methyl-2-nitrophenyl isothiocyanate |
17614-74-3 | 5g |
£113.00 | 2022-03-01 | ||
| Fluorochem | 009540-25g |
4-Methyl-2-nitrophenyl isothiocyanate |
17614-74-3 | 25g |
£453.00 | 2022-03-01 | ||
| TRC | M350745-250mg |
4-Methyl-2-nitrophenyl isothiocyanate |
17614-74-3 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M350745-500mg |
4-Methyl-2-nitrophenyl isothiocyanate |
17614-74-3 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M350745-2.5g |
4-Methyl-2-nitrophenyl isothiocyanate |
17614-74-3 | 2.5g |
$ 210.00 | 2022-06-03 | ||
| abcr | AB150136-5 g |
4-Methyl-2-nitrophenyl isothiocyanate, 97%; . |
17614-74-3 | 97% | 5 g |
€225.00 | 2023-07-20 | |
| abcr | AB150136-25 g |
4-Methyl-2-nitrophenyl isothiocyanate, 97%; . |
17614-74-3 | 97% | 25 g |
€738.40 | 2023-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-262076-5g |
4-methyl-2-nitrophenyl isothiocyanate, |
17614-74-3 | 5g |
¥827.00 | 2023-09-05 |
4-methyl-2-nitrophenyl isothiocyanate Suppliers
4-methyl-2-nitrophenyl isothiocyanate Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-methyl-2-nitrophenyl isothiocyanate
4-Methyl-2-nitrophenyl Isothiocyanate (CAS No. 17614-74-3): A Key Intermediate in Modern Chemical Biology and Medicinal Chemistry
4-methyl-2-nitrophenyl isothiocyanate, identified by its CAS number 17614-74-3, is a versatile and highly reactive chemical compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, including drugs targeting neurological disorders, inflammatory diseases, and cancer. Its unique structural features—combining a methyl group, a nitro group, and an isothiocyanate functional group—endow it with distinct reactivity that makes it invaluable for constructing complex molecular architectures.
The isothiocyanate moiety in 4-methyl-2-nitrophenyl isothiocyanate is particularly noteworthy due to its ability to undergo nucleophilic addition reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity has been leveraged in the development of novel therapeutic agents. For instance, isothiocyanates have been explored as bioisosteres of other reactive functional groups, offering alternative synthetic pathways that enhance drug-like properties such as solubility and metabolic stability.
In recent years, there has been growing interest in the application of 4-methyl-2-nitrophenyl isothiocyanate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of many cellular processes, and their dysregulation is often associated with various diseases. The ability of isothiocyanates to covalently modify cysteine residues on target proteins has made them effective tools for disrupting PPIs. Studies have demonstrated that derivatives of 4-methyl-2-nitrophenyl isothiocyanate can be designed to selectively inhibit specific PPIs, thereby offering potential therapeutic benefits.
The nitro group present in 4-methyl-2-nitrophenyl isothiocyanate also contributes to its utility in medicinal chemistry. Nitroaromatic compounds are well-documented for their biological activity, and modifications of these groups can fine-tune pharmacokinetic properties. For example, nitro groups can be reduced to amino groups under mild conditions, providing a facile method for generating amines that can be further functionalized. This transformation has been exploited in the synthesis of next-generation antibiotics and antiviral agents.
Another significant application of 4-methyl-2-nitrophenyl isothiocyanate lies in its use as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor bioavailability and susceptibility to enzymatic degradation. The reactivity of the isothiocyanate group allows for the efficient coupling of amino acids or other amino-containing fragments, enabling the construction of complex peptidomimetic scaffolds with tailored properties.
The synthesis of 4-methyl-2-nitrophenyl isothiocyanate typically involves the reaction of 4-methyl-2-nitrobenzoyl chloride with sodium thiocyanate or another suitable thiocarbonyl source under controlled conditions. Careful optimization of reaction parameters ensures high yields and purity, which are essential for downstream applications. Recent advances in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for industrial applications.
In academic research, 4-methyl-2-nitrophenyl isothiocyanate has been employed in studies exploring its role as an electrophilic probe in protein modification assays. These studies help elucidate the mechanisms by which proteins interact with small molecules and provide insights into potential drug targets. Additionally, its use in click chemistry applications has been investigated, where it serves as a precursor for generating triazoles through cycloaddition reactions with azides.
The pharmaceutical industry has also recognized the value of 4-methyl-2-nitrophenyl isothiocyanate as a key intermediate in drug discovery programs. Its ability to participate in diverse chemical transformations makes it a valuable tool for generating libraries of compounds for high-throughput screening (HTS). Several novel drug candidates derived from this compound have entered preclinical development stages, demonstrating its potential as a building block for next-generation therapeutics.
From a chemical biology perspective, 4-methyl-2-nitrophenyl isothiocyanate has been used to study protein thiol dynamics in living cells. By labeling endogenous or overexpressed proteins with this compound, researchers can track cysteine residue modifications under physiological conditions. Such studies provide critical information about redox signaling pathways and their roles in disease pathogenesis.
The environmental impact and safety considerations associated with 4-methyl-2-nitrophenyl isothiocyanate are also important aspects to address. While it does not pose acute toxicity risks under controlled laboratory conditions, proper handling procedures must be followed to prevent exposure. Storage should be conducted in inert atmospheres away from moisture and incompatible substances to ensure stability and prevent unwanted side reactions.
In conclusion, 4-methyl-2-nitrophenyl isothiocyanate (CAS No. 17614-74-3) is a multifaceted compound with broad applications across chemical biology and medicinal chemistry. Its unique structural features enable its use as an intermediate in drug synthesis, peptidomimetic design, protein modification studies, and more. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of this compound will only continue to grow.
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